molecular formula C7H8N4 B13432999 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile

2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile

Cat. No.: B13432999
M. Wt: 148.17 g/mol
InChI Key: SFUZWTNXJYGSAL-UHFFFAOYSA-N
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Description

2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile is an organic compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 6-position and an amino group at the 4-position, linked to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile typically involves the reaction of 6-methyl-4-aminopyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating the nucleophilic attack on the acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while substitution reactions can produce a variety of aminopyrimidine derivatives.

Scientific Research Applications

2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Similar structure but lacks the acetonitrile group.

    2-Amino-4-chloro-6-methylpyrimidine: Contains a chloro substituent instead of an amino group.

    2-Amino-4-hydroxy-6-methylpyrimidine: Features a hydroxy group in place of the amino group.

Uniqueness

2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile is unique due to the presence of both the amino and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-[(6-methylpyrimidin-4-yl)amino]acetonitrile

InChI

InChI=1S/C7H8N4/c1-6-4-7(9-3-2-8)11-5-10-6/h4-5H,3H2,1H3,(H,9,10,11)

InChI Key

SFUZWTNXJYGSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NCC#N

Origin of Product

United States

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